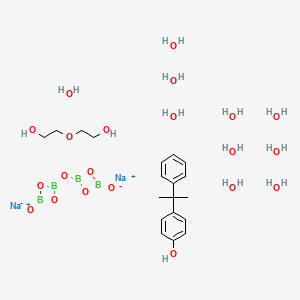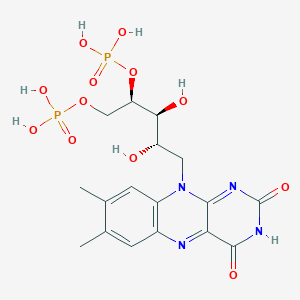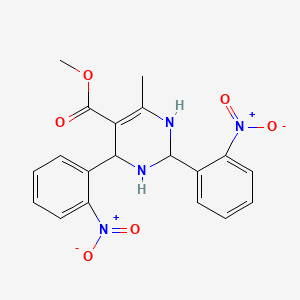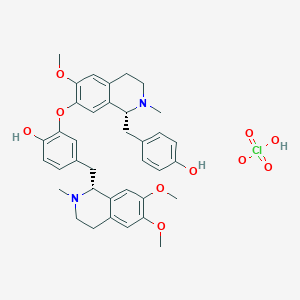
Murotox
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Murotox is a compound that has garnered significant interest in various scientific fields due to its unique properties and potential applications. It is known for its complex molecular structure and its ability to interact with biological systems in a specific manner.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Murotox involves several steps, starting with the preparation of the core structure through a series of organic reactions. The initial step often involves the formation of a key intermediate, which is then subjected to various chemical transformations to yield the final product. Common reaction conditions include the use of specific catalysts, controlled temperatures, and precise pH levels to ensure the desired chemical changes occur efficiently.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using large reactors and automated systems to maintain consistency and quality. The process typically involves continuous monitoring and adjustment of reaction parameters to optimize yield and purity. Advanced purification techniques, such as chromatography and crystallization, are employed to isolate this compound from by-products and impurities.
Chemical Reactions Analysis
Types of Reactions: Murotox undergoes several types of chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying its structure and enhancing its properties for specific applications.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. The conditions for these reactions are carefully controlled to achieve the desired outcomes, often involving specific solvents, temperatures, and reaction times.
Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used
Scientific Research Applications
Murotox has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a reagent for various synthetic transformations. In biology, this compound is studied for its interactions with cellular components and its potential as a tool for probing biological pathways. In medicine, it is being investigated for its therapeutic potential in treating certain diseases. Industrially, this compound is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Murotox involves its interaction with specific molecular targets within biological systems. It binds to these targets through a series of molecular interactions, triggering a cascade of biochemical events that lead to its observed effects. The pathways involved in these interactions are complex and are the subject of ongoing research to fully elucidate the underlying mechanisms.
Comparison with Similar Compounds
Murotox is often compared with other similar compounds to highlight its unique properties. Similar compounds include those with analogous structures or similar reactivity profiles. this compound stands out due to its specific binding affinity and the distinct biochemical pathways it influences. This uniqueness makes it a valuable compound for various scientific and industrial applications.
Properties
CAS No. |
116397-83-2 |
|---|---|
Molecular Formula |
C15H16O.C4H10O3.B4O7.2Na.10H2O |
Molecular Weight |
699.775 |
Synonyms |
Murotox |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(2-Deoxy-β-D-ribofuranosyl)-1,2,6,8-tetrahydro-6,6,8,8-tetramethyl-2-oxo-7H-Pyrrolo[3,4-g]quinolin](/img/new.no-structure.jpg)




